molecular formula C25H19ClN2O5 B11590126 6-amino-8-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

6-amino-8-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

Cat. No.: B11590126
M. Wt: 462.9 g/mol
InChI Key: NVRGADUMNNNFRR-UHFFFAOYSA-N
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Description

6-Amino-8-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}-2H,8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-8-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}-2H,8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the core chromene structure, followed by the introduction of the amino group and the complex phenyl substituents. Common reagents used in these reactions include chlorinating agents, methoxy compounds, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

6-Amino-8-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}-2H,8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce deoxygenated or hydrogenated compounds.

Scientific Research Applications

6-Amino-8-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}-2H,8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs, particularly for its potential anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: Use in the synthesis of advanced materials with unique optical or electronic properties.

    Biological Research: Study of its interactions with biological molecules and potential use as a biochemical probe.

Mechanism of Action

The mechanism of action of 6-amino-8-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}-2H,8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, its anticancer activity may involve inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-8-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
  • 6-Amino-8-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

Uniqueness

The uniqueness of 6-amino-8-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}-2H,8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H19ClN2O5

Molecular Weight

462.9 g/mol

IUPAC Name

6-amino-8-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

InChI

InChI=1S/C25H19ClN2O5/c1-29-21-8-15(4-7-19(21)30-12-14-2-5-16(26)6-3-14)24-17-9-22-23(32-13-31-22)10-20(17)33-25(28)18(24)11-27/h2-10,24H,12-13,28H2,1H3

InChI Key

NVRGADUMNNNFRR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=CC4=C(C=C3OC(=C2C#N)N)OCO4)OCC5=CC=C(C=C5)Cl

Origin of Product

United States

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